molecular formula C9H14O B14497675 8-Methylbicyclo[4.2.0]octan-7-one

8-Methylbicyclo[4.2.0]octan-7-one

Cat. No.: B14497675
M. Wt: 138.21 g/mol
InChI Key: FLTISFSVIGIMQD-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octan-7-one, 8-methyl- is a bicyclic compound characterized by its unique structure, which includes two fused rings. This compound is part of the larger family of bicyclic molecules, which are known for their stability and diverse chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of bicyclo[4.2.0]octan-7-one, 8-methyl- can be achieved through various synthetic routes. One notable method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes and zipper annulation of the resulting gem-enyne . The reaction conditions typically include the use of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the mechanistic demands of the transformations .

Industrial Production Methods

Industrial production methods for bicyclo[4.2.0]octan-7-one, 8-methyl- are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely apply to its production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octan-7-one, 8-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, but they often involve controlled temperatures and specific solvents to optimize the reaction yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Bicyclo[4.2.0]octan-7-one, 8-methyl- has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and stability of bicyclic structures.

    Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of complex organic molecules and materials science.

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octan-7-one, 8-methyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing its reactivity and stability. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[420]octan-7-one, 8-methyl- is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

8-methylbicyclo[4.2.0]octan-7-one

InChI

InChI=1S/C9H14O/c1-6-7-4-2-3-5-8(7)9(6)10/h6-8H,2-5H2,1H3

InChI Key

FLTISFSVIGIMQD-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCCCC2C1=O

Origin of Product

United States

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